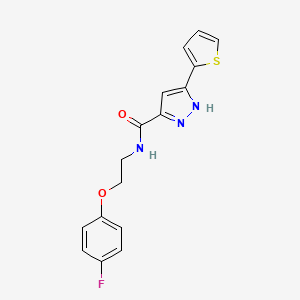

![molecular formula C24H20N2O4S2 B2695544 4,6-Bis[(4-methylphenyl)sulfonyl]-2-phenylpyrimidine CAS No. 339105-57-6](/img/structure/B2695544.png)

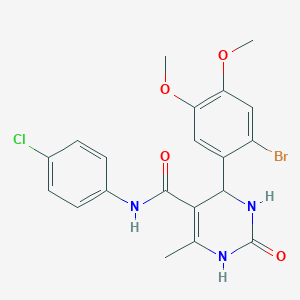

4,6-Bis[(4-methylphenyl)sulfonyl]-2-phenylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Photocatalytic Applications

Compounds with pyrimidine structures have been explored for their photocatalytic properties. For instance, a study on the synthesis and photocatalytic properties of new dinuclear helical complexes of silver(I) ions showed that these complexes could degrade methylene blue efficiently under UV-Vis and sunlight irradiation, suggesting potential applications in environmental remediation and organic synthesis (Wałęsa-Chorab et al., 2012).

Nanofiltration Membrane Development

Research into novel sulfonated thin-film composite nanofiltration membranes has highlighted the use of sulfonated aromatic diamine monomers for improving water flux and dye rejection. This suggests that sulfone-based compounds could contribute to the development of more efficient water treatment technologies (Liu et al., 2012).

Antiviral Research

A study on 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity highlighted the potential of pyrimidine derivatives in inhibiting the replication of various viruses, including herpes simplex and HIV. This research indicates that pyrimidine and sulfone functional groups may contribute to the design of new antiviral agents (Holý et al., 2002).

Organic Electronics

The development of high-efficiency blue-green electrophosphorescent light-emitting devices has been facilitated by the use of bis-sulfone small molecules as host materials, showcasing the utility of sulfone-based compounds in enhancing the performance of organic light-emitting diodes (Kim et al., 2011).

Endocrine Disruption Studies

The influence of metabolism on the endocrine activities of bisphenol S, a compound structurally related to sulfones, has been studied to understand its effects on estrogen and thyroid hormone receptors. Such research informs the assessment of chemical safety and environmental impact (Skledar et al., 2016).

Mécanisme D'action

Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They play a crucial role in the synthesis of DNA, RNA, and many bioactive molecules.

Propriétés

IUPAC Name |

4,6-bis-(4-methylphenyl)sulfonyl-2-phenylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4S2/c1-17-8-12-20(13-9-17)31(27,28)22-16-23(26-24(25-22)19-6-4-3-5-7-19)32(29,30)21-14-10-18(2)11-15-21/h3-16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSEFIUALFQAERE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC(=NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-chlorophenyl)methyl]-2-cyanoacetamide](/img/structure/B2695462.png)

![[(3-Bromophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2695473.png)

![3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2695474.png)

![9-benzyl-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2695475.png)

![N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2695477.png)